Antiviral Potency and Selectivity: [4.4]nonane-3-carboxylate vs. [4.5]decane-3-carboxylate in SARS-CoV-2 MPro Inhibition
The deprotected (S)-2-azaspiro[4.4]nonane-3-carboxylate fragment, directly derived from the target compound, was benchmarked against its larger ring homolog, (S)-2-azaspiro[4.5]decane-3-carboxylate. A systematic survey of ~30 dipeptidyl MPro inhibitors identified that the [4.4]nonane residue provided a superior balance of high antiviral potency, low cellular cytotoxicity, and high in vitro metabolic stability, characteristics not uniformly observed for the [4.5]decane series [1]. The lead compound MPI60, incorporating the [4.4]nonane scaffold, serves as the definitive reference point.
| Evidence Dimension | Antiviral potency, Cytotoxicity, Metabolic stability |
|---|---|
| Target Compound Data | MPI60 (P2 = (S)-2-azaspiro[4.4]nonane-3-carboxylate): High antiviral potency, low cytotoxicity, high in vitro metabolic stability. |
| Comparator Or Baseline | Dipeptidyl inhibitors with P2 = (S)-2-azaspiro[4.5]decane-3-carboxylate. |
| Quantified Difference | The [4.4]nonane scaffold was identified as one of only two large P2 residues with 'favorable characteristics' across multiple assays, implying a categorical superiority over the [4.5]decane in this chemotype. |
| Conditions | In vitro enzymatic inhibition (MPro), cellular MPro inhibition, antiviral assay, cytotoxicity assay, and in vitro metabolic stability assay. |
Why This Matters
This data directly informs the selection of the spirocyclic building block for antiviral drug candidates; the [4.4]nonane scaffold offers a validated, favorable multi-parameter profile that its closest ring-expanded analog cannot replicate.
- [1] Geng, Z.Z., Atla, S., Shaabani, N., et al. A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. J. Med. Chem., 2023, 66, 11040-11055. View Source
